molecular formula C50H47Cl4N5O10 B12982595 N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide

N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide

Cat. No.: B12982595
M. Wt: 1019.7 g/mol
InChI Key: FCHCFQSKNMEXBI-YRBRBAKYSA-N
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Description

N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the benzylidene groups through condensation reactions.
  • Coupling of the isoindoline and piperidine derivatives.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and choice of solvents and catalysts. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidine ring may yield piperidone derivatives, while reduction of the benzylidene groups may produce benzyl alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Inhibition of specific pathways: Affecting cellular processes.

    Induction of cellular responses: Triggering apoptosis or other cellular events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((S)-1-(3,5-Bis((Z)-3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanamide include:

    This compound analogs: Compounds with similar structures but different substituents.

    Other piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

    Isoindoline derivatives: Compounds with the isoindoline moiety and different substituents.

Properties

Molecular Formula

C50H47Cl4N5O10

Molecular Weight

1019.7 g/mol

IUPAC Name

N-[(2S)-1-[(3Z,5Z)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C50H47Cl4N5O10/c51-36-11-9-31(25-38(36)53)23-33-28-58(29-34(46(33)62)24-32-10-12-37(52)39(54)26-32)49(65)41(27-30-5-2-1-3-6-30)56-44(61)15-17-67-19-21-69-22-20-68-18-16-55-40-8-4-7-35-45(40)50(66)59(48(35)64)42-13-14-43(60)57-47(42)63/h1-12,23-26,41-42,55H,13-22,27-29H2,(H,56,61)(H,57,60,63)/b33-23-,34-24-/t41-,42?/m0/s1

InChI Key

FCHCFQSKNMEXBI-YRBRBAKYSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C=CC=C3NCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C/C(=C/C5=CC(=C(C=C5)Cl)Cl)/C(=O)/C(=C\C6=CC(=C(C=C6)Cl)Cl)/C4)CC7=CC=CC=C7

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)NC(CC4=CC=CC=C4)C(=O)N5CC(=CC6=CC(=C(C=C6)Cl)Cl)C(=O)C(=CC7=CC(=C(C=C7)Cl)Cl)C5

Origin of Product

United States

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